Strain-induced recognition of molecular and chirality in cholesteric liquid crystal droplets for distance and curvature sensing†
Lab on a Chip Pub Date: 2023-05-06 DOI: 10.1039/D3LC00223C
Abstract
Chirality is universal in nature and in biological systems, and the chirality of cholesteric liquid crystals (Ch-LC) is both controllable and quantifiable. Herein, a strategy for precise chirality recognition in a nematic LC host within soft microscale confined droplets is reported. This approach facilitates applications in distance and curvature sensing as well as on-site characterization of the overall uniformity and bending movements of a flexible device. Due to interfacial parallel anchoring, monodisperse Ch-LC spherical microdroplets show radial spherical structure (RSS) rings with a central radical point-defect hedgehog core. Strain-induced droplet deformation destabilizes the RSS configuration and induces the recognition of chirality, creating “core–shell” structures with distinguishable sizes and colors. In practice, an optical sensor is achieved due to the rich palette of optically active structures that can be utilized for gap distance measuring and the monitoring of curvature bending. The properties reported here and the constructed device have great potential for applications in soft robotics, wearable sensors, and advanced optoelectronic devices.
Recommended Literature
- [1] Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and antimalarial properties†
- [2] Light-driven molecular switches with tetrahedral and axial chirality†
- [3] 10-Substituted anthrone oximes
- [4] Modulating the shuttling motion of [2]rotaxanes built of p-xylylenediamine units through permethylation at the benzylic positions of the ring†
- [5] Superadiabaticity in reaction waves as a mechanism for energy concentration
- [6] Evaluation of the effect of Moringa peregrina bark on the crystal habit and size of calcium oxalate monohydrate crystals in different stages of crystallization using experimental and theoretical methods†
- [7] Catalytic intermolecular hydroacylation of C–C π-bonds in the absence of chelation assistance
- [8] Kinetics studies on wet and dry gas–solid carbonation of MgO and Mg(OH)2 for CO2 sequestration
- [9] Low-cost transition metal–nitrogen–carbon electrocatalysts for the oxygen reduction reaction: operating conditions from aqueous electrolytes to fuel cells
- [10] Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis